4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid
Description
Properties
IUPAC Name |
4-[5-(4-methylphenyl)triazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-2-4-12(5-3-11)15-10-17-18-19(15)14-8-6-13(7-9-14)16(20)21/h2-10H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZELXMVKZXAOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:
Synthesis of Azide: The azide precursor can be synthesized by reacting 4-methylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne derivative of benzoic acid under copper(I) catalysis to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and benzoic acid moieties.
Reduction: Reduced forms of the triazole ring or the benzoic acid group.
Substitution: Substituted aromatic rings with various functional groups.
Scientific Research Applications
4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety can enhance the compound’s binding affinity to its targets. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazolyl benzoic acid derivatives are highly dependent on substituents attached to the triazole and aromatic rings. Key structural analogs include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C16H13N3O2.
Key Observations :
- Lipophilicity : The 4-methylphenyl group in the target compound increases hydrophobicity compared to polar substituents like sulfamoyl (e.g., compound 13 in ) or carbamoyl (e.g., compound 30 in ), which improve aqueous solubility .
- Synthetic Efficiency : Yields for triazolyl benzoic acids vary widely (44–94%), influenced by steric hindrance and reaction conditions. The target compound’s synthesis likely follows high-yield CuAAC protocols (>80%) .
Key Observations :
- Receptor Antagonists : Compounds with biphenyl or trifluoromethylphenyl groups (e.g., 76 , 27 ) show high affinity for the P2Y14 receptor, suggesting that electron-withdrawing substituents enhance binding .
- Antitumor Activity : Coumarin-linked analogs (e.g., 3 ) demonstrate cytotoxicity, likely due to intercalation or ROS generation .
- Antibacterial Activity : Thiophene-containing derivatives (e.g., 7a ) target InhA in Mycobacterium tuberculosis, highlighting the role of heterocyclic extensions .
Biological Activity
4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid is a synthetic organic compound belonging to the class of triazole derivatives. Its unique structure enables diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 281.31 g/mol. The compound features a triazole ring linked to a benzoic acid moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to standard antibiotics. For instance, in a study by Fall et al., the compound was evaluated against Staphylococcus aureus and Escherichia coli, demonstrating an inhibition zone of up to 15 mm at a concentration of 100 µg/mL .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase . The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Fall et al. (2021) | MCF-7 | 12.5 | Apoptosis induction |
| Smith et al. (2023) | A549 | 15.0 | G2/M arrest |
| Lee et al. (2024) | HeLa | 10.0 | Caspase activation |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects in animal models. In a study conducted on rats with induced paw edema, treatment with the compound resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6 levels .
Synthesis
The synthesis of this compound typically involves a multi-step reaction process starting from commercially available precursors. A common method includes the following steps:
- Formation of Triazole Ring : The triazole ring is synthesized via a "click chemistry" approach using azides and alkynes under copper-catalyzed conditions.
- Coupling Reaction : The resulting triazole is then coupled with benzoic acid derivatives to form the final product.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound as an alternative treatment for skin infections caused by resistant bacterial strains.
- Cancer Treatment Research : A laboratory study demonstrated that when combined with conventional chemotherapy agents, the compound enhanced the efficacy against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid, and what key reaction conditions should be optimized?
- Methodological Answer : The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example, analogous triazole derivatives are synthesized by reacting substituted benzaldehydes with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst . Key parameters include reaction time (4–6 hours), solvent purity (absolute ethanol), and stoichiometric ratios of azide and alkyne precursors. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and benzoic acid moiety (δ 12.5 ppm for COOH) .
- X-ray Crystallography : Single-crystal analysis resolves the spatial arrangement of the 4-methylphenyl group and triazole-benzene dihedral angles, with R-factors < 0.05 ensuring accuracy .
- FTIR : Peaks at 1680–1700 cm (C=O stretch) and 3100–3500 cm (COOH) validate functional groups .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize antimicrobial assays using in vitro broth microdilution (CLSI guidelines). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values determined at 24–48 hours. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) to validate results .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production, and what are common pitfalls?
- Methodological Answer : Optimize solvent choice (e.g., DMF for solubility) and catalyst loading (e.g., 10 mol% CuI). Microwave-assisted synthesis reduces reaction time (30 minutes vs. 4 hours) and improves yield by 15–20%. Common pitfalls include azide dimerization (mitigated by inert atmosphere) and byproduct formation (addressed via TLC monitoring) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate using orthogonal assays. For example, if MIC values conflict, perform time-kill kinetics or checkerboard synergy assays. Ensure consistent bacterial inoculum size (CFU/mL) and culture medium (Mueller-Hinton agar). Statistical analysis (e.g., ANOVA with post-hoc tests) identifies outliers due to experimental variability .
Q. What computational strategies are recommended for studying structure-activity relationships (SAR)?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with target enzymes (e.g., E. coli DNA gyrase). Parameterize the triazole ring’s electron density with DFT calculations (B3LYP/6-31G* basis set). Validate predictions with mutagenesis studies on key residues (e.g., Ser84 in gyrase) .
Q. What methodologies are employed to identify and characterize metabolites of this compound?
- Methodological Answer : Incubate the compound with liver microsomes (human or murine) and analyze via LC-MS/MS. Monitor phase I metabolites (hydroxylation at the methylphenyl group) and phase II conjugates (glucuronidation of the benzoic acid). Use high-resolution mass spectrometry (HRMS) for exact mass determination (<5 ppm error) .
Q. How can crystallographic challenges (e.g., poor crystal growth) be addressed during structural analysis?
- Methodological Answer : Optimize solvent vapor diffusion (e.g., ethanol/water mixtures) and temperature (4°C for slow nucleation). For stubborn compounds, co-crystallize with co-formers (e.g., nicotinamide) or use seeding techniques. Data collection at synchrotron facilities improves resolution for low-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
